An In-depth Technical Guide to the Chemical Properties and Structure of L-Tryptophanamide
An In-depth Technical Guide to the Chemical Properties and Structure of L-Tryptophanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of L-Tryptophanamide. All quantitative data is summarized in tables for clarity, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate metabolic pathways and experimental workflows.
Core Chemical Properties and Structure
L-Tryptophanamide is the amino acid amide derived from the carboxamide of L-tryptophan.[1][2] It is classified as a tryptophan derivative and plays a role as a human metabolite.[1]
Chemical Structure
L-Tryptophanamide consists of an indole ring linked to an alaninamide backbone. The structure features a chiral center at the alpha-carbon, giving rise to the L-configuration. The primary functional groups are the indole nucleus, a primary amine, and a primary amide.
Structural Identifiers:
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IUPAC Name: (2S)-2-amino-3-(1H-indol-3-yl)propanamide[1]
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SMILES: C1=CC=C2C(=C1)C(=CN2)C--INVALID-LINK--N[1]
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InChI: InChI=1S/C11H13N3O/c12-9(11(13)15)5-7-6-14-10-4-2-1-3-8(7)10/h1-4,6,9,14H,5,12H2,(H2,13,15)/t9-/m0/s1[1]
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InChIKey: JLSKPBDKNIXMBS-VIFPVBQESA-N[1]
Physicochemical and Spectroscopic Data
The key physicochemical properties of L-Tryptophanamide are summarized in the table below. This data is essential for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Monoisotopic Mass | 203.105862047 Da | [1] |
| Appearance | White to off-white powder | Inferred from related compounds[3] |
| Solubility | Soluble in polar solvents | Inferred from related compounds[3] |
| CAS Number | 20696-57-5 | [1] |
Mass Spectrometry Data: LC-MS and MS-MS data are available for L-Tryptophanamide, which are critical for its identification in complex mixtures.[1] Key fragments in MS-MS analysis can be used for structural elucidation and quantification.[1]
Biological Context and Signaling Pathways
While L-Tryptophanamide is a metabolite, its parent compound, L-Tryptophan, is an essential amino acid and a precursor to several critical signaling molecules, including the neurotransmitter serotonin and the hormone melatonin.[4][5][6] Understanding these pathways is crucial for contextualizing the biological significance of tryptophan derivatives.
Caption: Simplified biosynthetic pathway of Serotonin and Melatonin from L-Tryptophan.
Experimental Protocols
This section details methodologies for the synthesis and analysis of L-Tryptophanamide, designed for practical application in a laboratory setting.
Chemical Synthesis of L-Tryptophanamide
The synthesis of L-Tryptophanamide from L-Tryptophan involves a multi-step process that requires protection of the amine group, activation of the carboxylic acid, amidation, and finally, deprotection.
Protocol:
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N-α-Boc Protection:
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Dissolve L-Tryptophan in a 1:1 mixture of dioxane and water.
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Add Di-tert-butyl dicarbonate ((Boc)₂O) and sodium bicarbonate.
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Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
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Acidify the mixture and extract the N-Boc-L-Tryptophan product with ethyl acetate.[7]
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Carboxyl Group Activation:
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Dissolve the dried N-Boc-L-Tryptophan in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
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Cool the solution to 0°C and add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with an activator like N-hydroxysuccinimide (NHS).
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Amidation:
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Introduce ammonia gas into the reaction mixture or add a solution of ammonium chloride and a non-nucleophilic base like triethylamine (TEA).
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Allow the reaction to proceed at room temperature until the formation of N-Boc-L-Tryptophanamide is complete.
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Boc Deprotection:
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Remove the Boc protecting group by dissolving the intermediate in a solution of trifluoroacetic acid (TFA) in DCM or by using 4M HCl in dioxane.
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Stir for 1-2 hours at room temperature.[7]
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Evaporate the solvent and excess acid under reduced pressure.
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Purification:
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Purify the final L-Tryptophanamide product using column chromatography on silica gel or by recrystallization to yield a pure solid.
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Caption: Experimental workflow for the synthesis of L-Tryptophanamide.
Analytical Methodologies
Accurate quantification and identification of L-Tryptophanamide are essential. HPLC and spectrophotometry are common analytical techniques employed.
3.2.1. High-Performance Liquid Chromatography (HPLC)
This method allows for the sensitive and simultaneous analysis of tryptophan and its metabolites.[8]
Protocol:
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Sample Preparation: Prepare samples by dissolving in the mobile phase or a suitable solvent. For biological samples, protein precipitation followed by centrifugation is required.
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Derivatization (Optional but recommended for fluorescence detection):
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Chromatographic Conditions:
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Column: C18 reversed-phase column.
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Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent like acetonitrile or methanol.
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Detection: UV detection at the absorbance maximum of the indole ring (approx. 280 nm) or fluorescence detection for higher sensitivity (Excitation: ~280 nm, Emission: ~350 nm). For OPA derivatives, dual-channel fluorescence detection can be used (e.g., Channel A: Ex=270nm, Em=350nm; Channel B: Ex=340nm, Em=450nm).[8]
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Quantification: Generate a standard curve using known concentrations of L-Tryptophanamide to quantify the amount in unknown samples.
3.2.2. Spectrophotometric Determination
A simpler, colorimetric method can be used for quantification, often based on the reaction of the indole ring.
Protocol:
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Reagent Preparation: Prepare a solution of a colorimetric reagent such as ninhydrin in acetone or a modified Hopkins-Cole reagent using glyoxylic acid and an oxidizing agent like sodium hypochlorite pentahydrate.[9][10]
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Standard Curve: Prepare a series of standard solutions of L-Tryptophanamide with known concentrations (e.g., 10-100 mg/L).[10]
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Color Reaction:
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Measurement:
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After cooling, dilute the solution to a final volume with a suitable solvent like methanol.
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Measure the absorbance at the wavelength of maximum absorption (e.g., 525 nm) using a spectrophotometer.[10]
-
-
Quantification: Plot the absorbance of the standards against their concentrations to create a calibration curve. Use this curve to determine the concentration of L-Tryptophanamide in the unknown samples.
Caption: General analytical workflow for the quantification of L-Tryptophanamide.
References
- 1. L-Tryptophanamide | C11H13N3O | CID 439356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-tryptophanamide (CHEBI:16533) [ebi.ac.uk]
- 3. CAS 2382-79-8: N-Acetyl-L-tryptophanamide | CymitQuimica [cymitquimica.com]
- 4. L-Tryptophan | C11H12N2O2 | CID 6305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melatonin - Wikipedia [en.wikipedia.org]
- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
